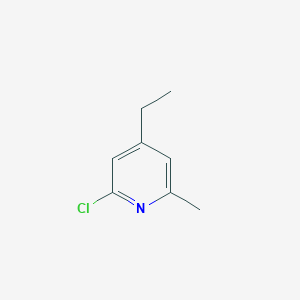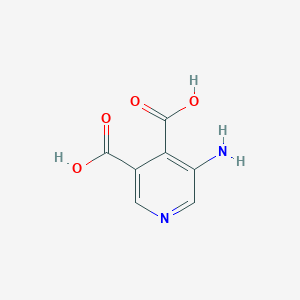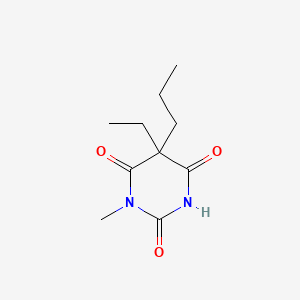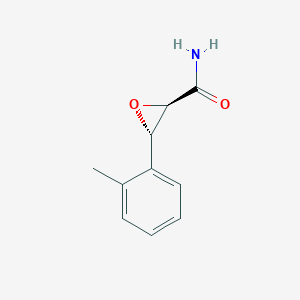
(2R,3S)-3-o-tolyloxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-o-tolyloxirane-2-carboxamide is a chiral compound with significant potential in various scientific fields. This compound features an oxirane ring and a carboxamide group, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-o-tolyloxirane-2-carboxamide typically involves the epoxidation of an appropriate precursor, followed by the introduction of the carboxamide group. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include a titanium-based catalyst, tert-butyl hydroperoxide, and a chiral ligand.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization and chromatography techniques to isolate the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-3-o-tolyloxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can react with the oxirane ring under basic conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxirane derivatives.
Applications De Recherche Scientifique
(2R,3S)-3-o-tolyloxirane-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block for synthesizing complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (2R,3S)-3-o-tolyloxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The carboxamide group may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3S)-3-o-tolyloxirane-2-carboxamide shares structural similarities with other oxirane and carboxamide-containing compounds, such as (2R,3S)-3-phenylglycidamide and (2R,3S)-3-benzylglycidamide.
Uniqueness
- The presence of the o-tolyl group in this compound imparts unique steric and electronic properties, distinguishing it from other similar compounds. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
(2R,3S)-3-(2-methylphenyl)oxirane-2-carboxamide |
InChI |
InChI=1S/C10H11NO2/c1-6-4-2-3-5-7(6)8-9(13-8)10(11)12/h2-5,8-9H,1H3,(H2,11,12)/t8-,9+/m0/s1 |
Clé InChI |
VOVFJVXRQISFMW-DTWKUNHWSA-N |
SMILES isomérique |
CC1=CC=CC=C1[C@H]2[C@@H](O2)C(=O)N |
SMILES canonique |
CC1=CC=CC=C1C2C(O2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)
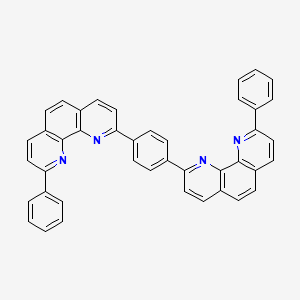


![n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13936599.png)
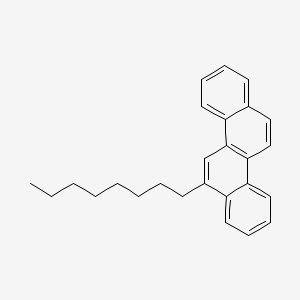

![2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B13936620.png)

methanone](/img/structure/B13936628.png)
